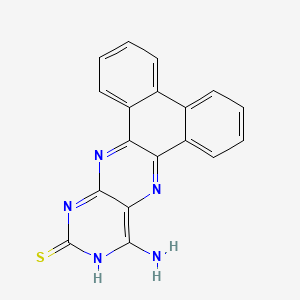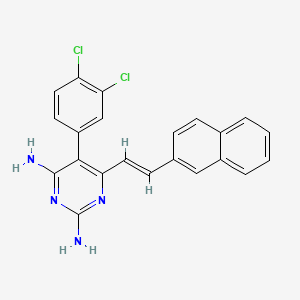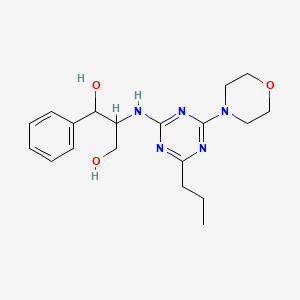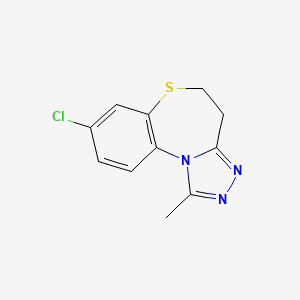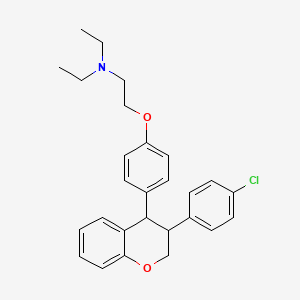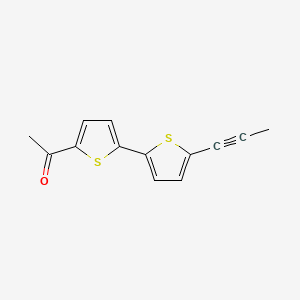![molecular formula C7H3ClN4S3 B12733447 9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene CAS No. 135489-07-5](/img/structure/B12733447.png)
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène est un composé organique complexe caractérisé par sa structure tricyclique unique. Ce composé contient plusieurs hétéroatomes, notamment le chlore, le soufre et l'azote, qui contribuent à ses propriétés chimiques et à sa réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation de la structure tricyclique principale, suivie de l'introduction des groupes chloro et méthylsulfanyl. Les réactifs courants utilisés dans ces réactions comprennent le chlorure de thionyle, le méthylthiol et divers composés azotés. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène subit diverses réactions chimiques, notamment :
Oxydation : Les atomes de soufre dans le composé peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe chloro peut être réduit en atome d'hydrogène, ce qui conduit à la formation d'un dérivé méthylsulfanyl.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'ammoniac ou les thiols. Les réactions sont généralement effectuées à des températures contrôlées et sous des atmosphères inertes pour garantir la sélectivité et le rendement.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène a plusieurs applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes chloro et méthylsulfanyl jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à la modulation de diverses voies biochimiques. Des recherches supplémentaires sont nécessaires pour élucider complètement son mécanisme d'action et identifier ses cibles moléculaires.
Mécanisme D'action
The mechanism of action of 9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodéca-1(12),2(6),4,8,10-pentaène
- 4,5-dibromo-10,11-dithia-6,7,8,9-tétrazatricyclo[7.3.0.0³,?]dodéca-1(12),2,4,5,7,9-hexaène
Unicité
Le 9-chloro-3-méthylsulfanyl-5,7-dithia-4,10,11,12-tétrazatricyclo[6.4.0.02,6]dodéca-1(8),2(6),3,9,11-pentaène est unique en raison de sa combinaison spécifique de groupes chloro et méthylsulfanyl, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
135489-07-5 |
|---|---|
Formule moléculaire |
C7H3ClN4S3 |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C7H3ClN4S3/c1-13-6-2-3-4(5(8)10-12-9-3)14-7(2)15-11-6/h1H3 |
Clé InChI |
LIJPIIZMXUSVQH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NSC2=C1C3=C(S2)C(=NN=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


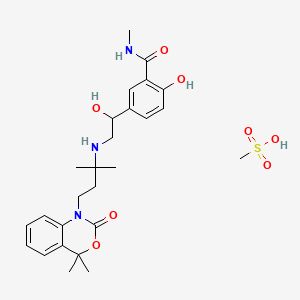


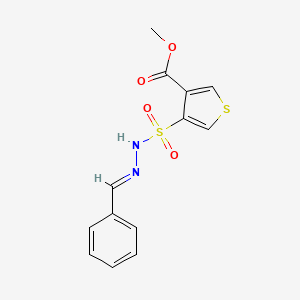
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)

